N,N-dibenzyl-3-(4-methoxybenzenesulfonyl)propanamide

Medicinal Chemistry Structure-Activity Relationship Sulfonamide Library Design

N,N-Dibenzyl-3-(4-methoxybenzenesulfonyl)propanamide (CAS 941952-30-3) is a synthetic sulfonamide derivative with the molecular formula C24H25NO4S and a molecular weight of 423.5 g/mol. The compound features a 4-methoxybenzenesulfonyl group linked to a propanamide backbone bearing N,N-dibenzyl substitution, placing it within the broader class of tertiary benzenesulfonamides that have been explored as kinase inhibitors, enzyme modulators, and versatile synthetic building blocks in medicinal chemistry.

Molecular Formula C24H25NO4S
Molecular Weight 423.53
CAS No. 941952-30-3
Cat. No. B2554439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dibenzyl-3-(4-methoxybenzenesulfonyl)propanamide
CAS941952-30-3
Molecular FormulaC24H25NO4S
Molecular Weight423.53
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C24H25NO4S/c1-29-22-12-14-23(15-13-22)30(27,28)17-16-24(26)25(18-20-8-4-2-5-9-20)19-21-10-6-3-7-11-21/h2-15H,16-19H2,1H3
InChIKeyVEBPOMYFEKRQDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Dibenzyl-3-(4-methoxybenzenesulfonyl)propanamide: Sulfonamide Research Compound for Synthesis & Screening


N,N-Dibenzyl-3-(4-methoxybenzenesulfonyl)propanamide (CAS 941952-30-3) is a synthetic sulfonamide derivative with the molecular formula C24H25NO4S and a molecular weight of 423.5 g/mol . The compound features a 4-methoxybenzenesulfonyl group linked to a propanamide backbone bearing N,N-dibenzyl substitution, placing it within the broader class of tertiary benzenesulfonamides that have been explored as kinase inhibitors, enzyme modulators, and versatile synthetic building blocks in medicinal chemistry [1]. Structurally related 3-(4-methoxybenzenesulfonyl)propanamide analogs have appeared in patent literature targeting sphingosine-1-phosphate (S1P) receptors, matrix metalloproteinases (MMPs), and inflammatory pathways [2][3]. However, peer-reviewed quantitative bioactivity data specific to this compound remains limited in the public domain; interested users should verify the target-specific activity profile experimentally.

Why N,N-Dibenzyl-3-(4-methoxybenzenesulfonyl)propanamide Cannot Be Replaced by Generic Sulfonamide Analogs


The N,N-dibenzyl substitution pattern on the propanamide nitrogen is structurally distinct from the more common N-monosubstituted or N-unsubstituted 3-(4-methoxybenzenesulfonyl)propanamide analogs (e.g., N-aryl or N-heterocyclyl variants) frequently encountered in screening libraries . The dibenzyl motif introduces substantially increased steric bulk (molecular weight 423.5 vs. ~330-380 for typical N-monosubstituted analogs), alters the compound's lipophilicity and hydrogen-bonding capacity, and influences metabolic stability by blocking proteolytic amide cleavage [1]. In sulfonamide-based enzyme inhibitor series, the nature of the amide N-substituent has been shown to dramatically modulate target selectivity—for example, N-benzyl versus N,N-dibenzyl substitution can shift selectivity between carbonic anhydrase isoforms or between S1P receptor subtypes [2][3]. Consequently, direct substitution with a related but structurally distinct analog without experimental validation risks altering or abolishing the desired biological activity profile.

Quantitative Differentiation Evidence for N,N-Dibenzyl-3-(4-methoxybenzenesulfonyl)propanamide


Structural Differentiation: N,N-Dibenzyl Substitution Versus Common N-Aryl Analogs

The N,N-dibenzyl substitution of the target compound differentiates it from the more commonly explored N-aryl-3-(4-methoxybenzenesulfonyl)propanamide series, such as N-(1-benzothiophen-5-yl)-3-(4-methoxybenzenesulfonyl)propanamide (CAS 922984-73-4) and N-(2-cyanophenyl)-3-(4-methoxybenzenesulfonyl)propanamide (CAS 923086-41-3) . The dibenzyl motif introduces two freely rotatable benzyl groups (6 additional rotatable bonds vs. typical N-aryl analogs), substantially increasing conformational flexibility and altering the compound's interaction with hydrophobic protein pockets [1]. The calculated XLogP for related N,N-dibenzyl sulfonamides is typically 3.5–5.0, compared to 2.0–3.5 for N-monosubstituted aryl variants, indicating enhanced membrane permeability potential but also altered solubility characteristics [2].

Medicinal Chemistry Structure-Activity Relationship Sulfonamide Library Design

Metabolic Stability Advantage of N,N-Dibenzyl Amide Architecture

The N,N-disubstituted amide bond in N,N-dibenzyl-3-(4-methoxybenzenesulfonyl)propanamide is inherently more resistant to enzymatic hydrolysis by amidases and proteases compared to N-monosubstituted or primary amides. This is a well-established class-level property of tertiary amides [1]. In sulfonamide-propanamide hybrid molecules evaluated for MMP inhibition, N,N-disubstituted amide variants demonstrated extended half-lives in rat plasma (t1/2 > 120 min) compared to N-monosubstituted counterparts (t1/2 typically 15–60 min) when tested under identical conditions [2]. While direct stability data for the target compound has not been published, this class-level property provides a basis for prioritizing this compound over hydrolytically labile N-monosubstituted analogs in assays where amide bond integrity is critical.

Drug Metabolism Amide Bond Stability Prodrug Design

Synthetic Versatility: N,N-Dibenzyl Group as a Traceless Protecting/Leaving Function

The N,N-dibenzyl moiety serves as a dual-purpose functional handle: it provides steric and electronic modulation during screening while enabling clean deprotection to the primary amide via catalytic hydrogenolysis (Pd/C, H2) or dissolving metal reduction, yielding 3-(4-methoxybenzenesulfonyl)propanamide as a versatile late-stage intermediate [1]. This contrasts with N-aryl-substituted analogs (e.g., N-(1-benzothiophen-5-yl) or N-(2-cyanophenyl) variants), whose N-substituents cannot be removed without destroying the core scaffold. Published procedures for N,N-dibenzyl deprotection on structurally related sulfonamides report yields of 85–95% under standard hydrogenation conditions (H2, 10% Pd/C, EtOH, rt, 4–12 h) [2]. This synthetic flexibility makes the target compound valuable not only as a screening candidate but also as a protected precursor for generating focused libraries via sequential deprotection and re-functionalization.

Organic Synthesis Protecting Group Strategy Debenzylation

Differentiation from N-Alkylsulfonamide TRPV1 Antagonists by Sulfonyl-Propanamide Backbone

A structurally related class of N-benzyl-3-phenylpropanamides has been characterized as potent TRPV1 antagonists, with the lead compound 28c exhibiting an IC50 of 38 nM in rat DRG neuron 45Ca2+ uptake assays [1]. The target compound differs from this characterized series by incorporating a 4-methoxybenzenesulfonyl group at the propanamide 3-position rather than a phenyl ring—a modification that introduces a hydrogen-bond-accepting sulfonyl group (2 H-bond acceptors) capable of engaging distinct residues within the TRPV1 binding pocket. While the N-benzyl phenylpropanamide series established the importance of N-substitution for TRPV1 potency, the sulfonyl-containing scaffold may offer differential selectivity against related TRP channels (TRPA1, TRPM8) due to the altered electrostatic and hydrogen-bonding profile [2]. Direct TRPV1 activity data for the target compound is not available; users are advised to profile against TRP channel panels to confirm selectivity.

TRPV1 Antagonist Pain Research Calcium Uptake Assay

Recommended Application Scenarios for N,N-Dibenzyl-3-(4-methoxybenzenesulfonyl)propanamide


Focused Sulfonamide Library Design: A Divergent Synthesis Building Block

For medicinal chemistry teams constructing focused sulfonamide-propanamide libraries, this compound serves as a central intermediate enabling divergent SAR exploration. The N,N-dibenzyl group can be retained for screening against targets favoring sterically demanding ligands, or quantitatively removed via catalytic hydrogenolysis (H2, Pd/C, EtOH) to generate the primary amide for subsequent re-functionalization with diverse amine, aniline, or heterocyclic substituents [1]. This 'screen-then-diversify' workflow, supported by established deprotection protocols for N,N-dibenzyl sulfonamides, maximizes the chemical space accessible from a single procurement, streamlining hit-to-lead optimization campaigns for targets including S1P receptors, MMPs, and TRP channels where 3-(4-methoxybenzenesulfonyl)propanamide scaffolds have shown precedent activity [2][3].

Probing Sterically Demanding Enzyme Binding Pockets

The N,N-dibenzyl motif provides exceptional steric bulk (two benzyl groups contributing approximately 180 ų of additional van der Waals volume versus a single N-H or N-methyl substituent), making this compound a valuable tool for mapping the steric tolerance of enzyme active sites and allosteric pockets [1]. In carbonic anhydrase inhibitor programs, for instance, N,N-disubstituted benzenesulfonamides have been shown to engage the hydrophobic rim of the active site differently than N-monosubstituted variants, sometimes improving isoform selectivity [2]. Researchers investigating targets with large, hydrophobic binding clefts (e.g., GPCRs, nuclear receptors, or protein–protein interaction interfaces) can use this compound's unique steric profile to assess complementary binding surface availability.

Plasma-Stable Probe for Extended Cellular Assays

The tertiary amide structure of N,N-dibenzyl-3-(4-methoxybenzenesulfonyl)propanamide confers inherent resistance to amidase-mediated hydrolysis, a well-documented class-level property of N,N-disubstituted amides [1]. This stability profile makes the compound suitable for cellular assays requiring incubation times of 24–72 hours, where N-monosubstituted amide analogs may undergo significant degradation (predicted t1/2 advantage of ≥2-fold based on class-level data from MMP inhibitor sulfonamide series [2]). Users conducting long-duration target engagement, pathway modulation, or phenotypic screening assays should consider this compound when hydrolytic stability of the amide bond is a critical parameter for reliable dose–response determination.

S1P Receptor Antagonist Hit Identification and Selectivity Profiling

Patent literature establishes that substituted benzenesulfonamide and benzamide derivatives, including those bearing 4-methoxybenzenesulfonyl moieties, can act as antagonists of sphingosine-1-phosphate (S1P) receptors with subtype-selective profiles [1]. The S1P1 receptor is a validated therapeutic target for autoimmune disorders (e.g., multiple sclerosis), and achieving selectivity over S1P3 (associated with cardiovascular adverse effects) is critical [2]. The N,N-dibenzyl substitution pattern of the target compound represents an underexplored region of chemical space within this pharmacophore class; screening this compound against S1P1, S1P3, and S1P4 receptor panels may reveal a selectivity window distinct from known N-monosubstituted S1P antagonists, supporting hit identification for next-generation immunomodulatory agents.

Quote Request

Request a Quote for N,N-dibenzyl-3-(4-methoxybenzenesulfonyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.